molecular formula C16H17NO3S2 B2391070 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 300826-80-6

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

Cat. No. B2391070
M. Wt: 335.44
InChI Key: ZYGAWTWZLNYHJZ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing a sulfur atom, a nitrogen atom, and three carbon atoms . The presence of a methylidene group (a carbon atom double-bonded to two hydrogen atoms) is also noted .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiazolidine ring with a methylidene group attached, as well as a pentanoic acid group. The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolidine ring, the methylidene group, and the pentanoic acid group. Each of these functional groups would have characteristic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pentanoic acid group could enhance its solubility in polar solvents .

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-3-4-12(15(19)20)17-14(18)13(22-16(17)21)9-11-7-5-10(2)6-8-11/h5-9,12H,3-4H2,1-2H3,(H,19,20)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGAWTWZLNYHJZ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

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